Product packaging for Chondropsin A(Cat. No.:)

Chondropsin A

Cat. No.: B1257946
M. Wt: 1588.9 g/mol
InChI Key: XGMDDOZEJBZLGC-LYNPZQPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chondropsin A is a naturally occurring, large polyketide-derived macrolide lactam that functions as a potent and selective inhibitor of vacuolar H+-ATPases (V-ATPases) . It was first isolated from marine sponges, such as those from the genus Ircinia and Chondropsis species . This compound belongs to the chondropsin class, which exhibits a tumor cell growth inhibitory profile in the NCI's 60-cell line screen that is essentially indistinguishable from other established V-ATPase inhibitor classes, such as bafilomycin and salicylihalamide . Its primary research value lies in its distinct specificity; while the bafilomycin class inhibits all eukaryotic V-ATPases and salicylihalamides are specific to mammalian enzymes, this compound demonstrates a preferential inhibition of the fungal ( Neurospora crassa ) V-ATPase over the bovine chromaffin granule V-ATPase . This selectivity makes it a valuable chemical tool for dissecting the functional differences between V-ATPases from diverse biological sources and for studying pH-dependent intracellular processes, including protein degradation, receptor-mediated endocytosis, and neurotransmitter uptake . The mechanism of action involves binding to the membrane-bound V0 sector of the V-ATPase enzyme complex, thereby blocking ATP-driven proton translocation and the acidification of intracellular compartments . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C83H133N3O26 B1257946 Chondropsin A

Properties

Molecular Formula

C83H133N3O26

Molecular Weight

1588.9 g/mol

IUPAC Name

4-[[(1S,32S,34R)-15-[carboxy(hydroxy)methyl]-24,28,30-trihydroxy-18-[2-hydroxy-1-[[(E)-3,7,11,13-tetrahydroxy-12-[[(E)-7-hydroxy-9-methoxy-4,4,6,8,8-pentamethyl-5,9-dioxonon-2-enoyl]amino]-2,6,8,10,14-pentamethylpentadec-8-enoyl]amino]propyl]-19,23,25,27,29,34-hexamethyl-13,16-dioxo-17,36-dioxa-14-azabicyclo[30.3.1]hexatriaconta-3,5,9,11,22,26-hexaen-20-yl]oxy]-2-hydroxy-4-oxobutanoic acid

InChI

InChI=1S/C83H133N3O26/c1-43(2)68(94)66(84-63(92)35-36-82(15,16)75(100)54(13)76(101)83(17,18)81(108)109-19)72(98)50(9)40-48(7)69(95)45(4)31-33-58(88)52(11)77(102)86-65(55(14)87)74-53(12)61(111-64(93)42-60(90)78(103)104)34-32-46(5)70(96)47(6)39-49(8)71(97)51(10)59(89)41-57-38-44(3)37-56(110-57)29-27-25-23-21-20-22-24-26-28-30-62(91)85-67(80(107)112-74)73(99)79(105)106/h21,23-28,30,32,35-36,39-40,43-45,47,50-61,65-74,76,87-90,94-99,101H,20,22,29,31,33-34,37-38,41-42H2,1-19H3,(H,84,92)(H,85,91)(H,86,102)(H,103,104)(H,105,106)/b23-21?,26-24?,27-25?,30-28?,36-35+,46-32?,48-40+,49-39?/t44-,45?,47?,50?,51?,52?,53?,54?,55?,56-,57+,58?,59?,60?,61?,65?,66?,67?,68?,69?,70?,71?,72?,73?,74?,76?/m1/s1

InChI Key

XGMDDOZEJBZLGC-LYNPZQPKSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2CC=CC=CCCC=CC=CC(=O)NC(C(=O)OC(C(C(CC=C(C(C(C=C(C(C(C(C[C@H](C1)O2)O)C)O)C)C)O)C)OC(=O)CC(C(=O)O)O)C)C(C(C)O)NC(=O)C(C)C(CCC(C)C(/C(=C/C(C)C(C(C(C(C)C)O)NC(=O)/C=C/C(C)(C)C(=O)C(C)C(C(C)(C)C(=O)OC)O)O)/C)O)O)C(C(=O)O)O

Canonical SMILES

CC1CC2CC=CC=CCCC=CC=CC(=O)NC(C(=O)OC(C(C(CC=C(C(C(C=C(C(C(C(CC(C1)O2)O)C)O)C)C)O)C)OC(=O)CC(C(=O)O)O)C)C(C(C)O)NC(=O)C(C)C(CCC(C)C(C(=CC(C)C(C(C(C(C)C)O)NC(=O)C=CC(C)(C)C(=O)C(C)C(C(C)(C)C(=O)OC)O)O)C)O)O)C(C(=O)O)O

Synonyms

chondropsin A

Origin of Product

United States

Discovery, Isolation, and Structural Classification of Chondropsin a and Analogues

Natural Sources and Geographical Origin of Chondropsin A

This compound and its related macrolides are primarily sourced from various marine sponges, highlighting the significant role of marine invertebrates as producers of diverse natural products.

Marine Sponge Genera

The following marine sponge genera have been identified as natural sources of this compound and its analogues:

Chondropsis sp.: Chondropsins A, B, and D were initially isolated from an Australian collection of Chondropsis sp. nih.govusf.edu

Ircinia sp.: This genus has yielded chondropsin C and 73-deoxythis compound. nih.govreadthedocs.io Notably, Ircinia ramosa from Australia provided 73-deoxythis compound, while an Ircinia sp. collected in the Philippines yielded chondropsin C. nih.govnih.gov

Psammoclemma sp.: Both this compound and 73-deoxythis compound have been isolated from Psammoclemma sp. readthedocs.io

Poecillastra sp.: Poecillastrin A, a macrolide structurally related to the chondropsins, was isolated from Poecillastra sp. nih.govnih.gov Additionally, poecillastrins B and C, which are chondropsin-type macrolide lactams, have been identified from this genus. nih.gov

Characella sp.: Poecillastrin H, another chondropsin-type macrolide, was isolated from a Characella sp. marine sponge. readthedocs.io

Jaspis serpentina: This deep-sea sponge has yielded poecillastrin D, a cytotoxin belonging to the chondropsin class, along with this compound and 73-deoxythis compound. nih.gov

Siliquariaspongia mirabilis: Mirabalin, a macrolide lactam belonging to the chondropsin family (which includes chondropsins A-D and poecillastrins A-C), has been isolated from Siliquariaspongia mirabilis. usf.edunih.govresearchgate.netwikipedia.org

Geographic Collection Sites

The marine sponges producing this compound and its analogues have been collected from diverse geographical locations:

Australian collections: Sponges such as Chondropsis sp. and Ircinia ramosa yielding chondropsins A, B, D, and 73-deoxythis compound were collected from Australia. nih.govusf.edunih.govnih.gov

New Caledonia: Psammoclemma sp., a source of this compound, was collected from New Caledonia. readthedocs.ionih.gov

Philippines: An Ircinia sp. collected in the Philippines provided chondropsin C. nih.govnih.gov

Deep-water Caribbean: Poecillastrins B and C were isolated from Poecillastra sp. collected from the deep-water Caribbean. nih.gov

Japan: Jaspis serpentina, a source of poecillastrin D, was collected from Oshimashinsone, Japan. usf.edu

Federated States of Micronesia: Siliquariaspongia mirabilis, a source of mirabalin, was collected southeast of Chuuk Lagoon. nih.gov

The distribution of these sources is summarized in the table below:

Compound(s)Marine Sponge GeneraGeographical Collection Site
This compound, B, DChondropsis sp.Australia nih.govusf.edu
Chondropsin CIrcinia sp.Philippines nih.govnih.gov
73-Deoxythis compoundIrcinia ramosaAustralia nih.govnih.gov
This compound, 73-Deoxythis compoundPsammoclemma sp.New Caledonia readthedocs.io
Poecillastrin A, B, CPoecillastra sp.Deep-water Caribbean nih.govnih.govnih.gov
Poecillastrin HCharacella sp.(Marine sponge source, specific site not detailed beyond "marine sponge") readthedocs.io
This compound, 73-Deoxythis compound, Poecillastrin DJaspis serpentinaOshimashinsone, Japan usf.edunih.gov
Mirabalin (Chondropsin family)Siliquariaspongia mirabilisFederated States of Micronesia nih.govresearchgate.netwikipedia.org

Isolation and Purification Methodologies

The isolation and purification of this compound and its analogues typically involve a sequence of extraction and chromatographic separation techniques.

Extraction Techniques from Sponge Material

The initial step in obtaining chondropsins from marine sponges involves macroorganism solvent extraction. nih.govnih.gov For instance, the sponge Jaspis serpentina was extracted using methanol (B129727) (MeOH), ethanol (B145695) (EtOH), and acetone. nih.gov Similarly, chondropsin D was isolated as a minor constituent from an aqueous extract of Chondropsis sp. usf.edu

Chromatographic Separation Techniques

Following extraction, various chromatographic methods are employed for the separation and purification of these metabolites. High-performance liquid chromatography (HPLC) is a widely utilized technique for this purpose. nih.govnih.gov Reversed-phase HPLC, in particular, is a predominant method in chemical separations, accounting for approximately 75% of all HPLC applications. This technique operates by using a polar mobile phase, often an aqueous blend with organic solvents like acetonitrile (B52724) or methanol, in conjunction with a non-polar stationary phase, such as C18-bonded silica. The purification process is often guided by analytical techniques such as proton nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS) to identify and characterize the isolated compounds. nih.govnih.gov

Chemotaxonomic Context of this compound Production

The chondropsin macrolides constitute a unique class of secondary metabolites, characterized as polyketide-derived macrolide lactams. nih.govnih.govusf.edunih.gov Their discovery across different marine sponge genera, such as Chondropsis and Ircinia, suggests a complex chemotaxonomic relationship. nih.gov It has been frequently proposed that symbiotic microorganisms associated with marine sponges are the actual producers of these secondary metabolites. nih.gov Ongoing research, including metagenomic approaches, aims to identify the microbial biosynthetic genes responsible for these compounds, which could potentially lead to sustainable methods for their production. nih.gov

Classification of this compound within the Macrolide Lactam Class

This compound is classified as a macrolide lactam, a group of macrocyclic compounds characterized by the presence of a large lactam ring. The term "macrolide" generally refers to compounds with a macrocyclic lactone or lactam ring of twelve or more members nih.gov. This compound, specifically, features a 35-membered macrocyclic ring, distinguishing it within this class nih.govnih.gov.

The core structural features of this compound and its congeners are indicative of their polyketide biosynthetic origin. These compounds are polyketide-derived metabolites, meaning their carbon skeleton is assembled from simple acyl-CoA precursors nih.govdaneshyari.comswmd.co.in.

Key structural elements include:

Polyketide Scaffold: The backbone of this compound is derived from a polyketide pathway, resulting in a highly functionalized and polyunsaturated structure nih.govnih.govdaneshyari.com.

Macrocyclic Lactam Ring: this compound possesses a 35-membered macrocyclic ring, which is a defining characteristic of its classification as a macrolide lactam nih.govnih.gov. This large ring incorporates both lactone and lactam functionalities, contributing to its unique chemical profile nih.gov.

Amide Linkages: A crucial feature of the chondropsin macrolides is the presence of amide and ester linkages that facilitate the closure of the macrocyclic ring nih.govdaneshyari.com. Additionally, a complex, amide-linked polyketide side chain is attached to the macrocyclic core, further enhancing its structural complexity nih.gov.

The chondropsin family encompasses several structurally related compounds, all sharing the fundamental macrolide lactam framework but exhibiting variations in their side chains, unsaturation patterns, and ring sizes.

Chondropsin Congeners:

Chondropsin B: Isolated alongside this compound from the marine sponge Chondropsis sp., Chondropsin B shares structural similarities with this compound nih.gov.

Chondropsin C: This congener was isolated from a different marine sponge, Ircinia sp., collected in the Philippines daneshyari.comdatacommons.org.

Chondropsin D: Identified as a minor constituent from Chondropsis sp., Chondropsin D is a 37-membered-ring macrolide lactam, distinguishing it from the 35-membered ring of this compound. Notably, this compound can be converted to Chondropsin D through a base-catalyzed intramolecular transesterification reaction nih.govdaneshyari.com.

Related Macrolides:

73-deoxythis compound: This analogue was isolated from the marine sponge Ircinia ramosa daneshyari.comdatacommons.orgusf.edu. It is closely related to the chondropsin family and has been studied for its biological activities usf.edu.

Poecillastrins A-H: This series of compounds represents another group of chondropsin-type macrolides. Poecillastrin A is structurally related to the chondropsins and exhibits similar cytotoxic and antiproliferative properties daneshyari.comnih.gov. Poecillastrins B and C were isolated from the marine sponge Poecillastra sp. daneshyari.comwikidata.org. Poecillastrins E, F, and G are also cytotoxic chondropsin-type macrolides isolated from Poecillastra sp. nih.gov. Poecillastrin H, a chondropsin-type macrolide featuring a conjugated pentaene moiety, was isolated from Characella sp.. These compounds are generally large, polyketide-derived macrolide lactams with ring sizes ranging from 33 to 37 members swmd.co.in.

Mirabalin: Isolated from the marine sponge Siliquariaspongia mirabilis, Mirabalin is characterized as a 35-membered macrolide lactam with a pentadiene conjugated system and a tetrasubstituted tetrahydropyran (B127337) ring. It features a linear polyketide moiety attached to the macrocyclic ring via an amide linkage. Mirabalin is considered a chondropsin-type macrolide lactam.

The structural diversity within the chondropsin family and its related macrolides highlights the rich biosynthetic capabilities of marine organisms, particularly sponges, in producing complex and biologically active natural products.

Elucidation of the Chemical Structure and Stereochemistry of Chondropsin a

Spectroscopic Methodologies for Planar Structure Determination

The elucidation of the planar structure of Chondropsin A was achieved through the synergistic application of several spectroscopic methods. These techniques provided critical information about the connectivity of atoms and the nature of the functional groups present in the molecule. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been the cornerstone in deciphering the intricate structure of this compound. Both one-dimensional and two-dimensional NMR experiments were essential in assembling the molecular framework. acs.orgacs.org

The ¹H and ¹³C NMR spectra of this compound provided the initial and fundamental data regarding the number and types of protons and carbons in the molecule. acs.org Although complete assignment is complex due to the molecule's size, key chemical shifts offer insights into the local chemical environments. For instance, the downfield chemical shift of H-34 at δ 5.26 supported the assignment of an ester linkage at this position. acs.org The molecular formula was determined to be C₈₃H₁₃₃N₃O₂₆ based on a detailed analysis of both ¹H and ¹³C NMR data, in conjunction with mass spectrometry. acs.org

Table 1: Selected ¹H and ¹³C NMR Data for this compound

Position ¹³C Chemical Shift (δ) ¹H Chemical Shift (δ)
2 55.6 5.14
3 - 7.85 (amide proton)
34 - 5.26
35 72.2 4.83
43 53.7 -
Carbonyl (ester) 172.6 -

Data sourced from Cantrell et al. (2000). acs.org

Two-dimensional NMR experiments were instrumental in connecting the individual structural fragments of this compound. acs.org

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments were used to establish proton-proton correlations, identifying spin systems within the molecule. For example, the H-2 resonance at δ 5.14 showed a COSY correlation to H-35 at δ 4.83 and an amide proton at δ 7.85. acs.org

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlated protons to their directly attached carbons. acs.org

HMBC (Heteronuclear Multiple Bond Correlation) was crucial for establishing long-range connections between protons and carbons, which helped to link the different structural fragments. An HMBC correlation between H-34 and a carbonyl resonance at δ 172.6 was key in identifying the macrocyclic ring's ester linkage. acs.org However, assigning the specific carboxyl groups in the β-hydroxyaspartic acid (OHAsp) residue proved challenging with HMBC data alone, as no cross-peak was observed from the amide proton (H-3) to either carboxyl carbon. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) provided information about the spatial proximity of protons, which was critical in later stereochemical studies. acs.orgnih.gov For instance, in a methylated derivative of this compound, an NOE was observed between an O-methyl signal and the oxymethine proton, which was initially used to assign the ester linkage. nih.gov

One-Dimensional NMR (e.g., 1H, 13C)

Mass Spectrometry (e.g., ESI-MS/MS, FABMS)

Mass spectrometry was vital for determining the molecular weight and formula of this compound.

Fast Atom Bombardment Mass Spectrometry (FABMS) : Negative-ion FABMS of this compound showed a prominent pseudomolecular ion at m/z 1587.0, corresponding to [M-H]⁻. acs.org High-resolution FABMS (HRFABMS) provided a more precise mass, leading to the proposed molecular formula of C₈₃H₁₃₃N₃O₂₆. tandfonline.comacs.org The bis-methylated derivative of this compound showed a [M+Cs]⁺ ion at m/z 1748.8524 in CsI-doped HRFABMS, confirming the presence of two carboxylic acid groups. acs.org

Electrospray Ionization Mass Spectrometry (ESI-MS) : ESI-MS analysis showed a [M+Na]⁺ adduct ion at m/z 1610.7. tandfonline.com ESI-MS/MS studies further confirmed key structural features deduced from NMR, such as the presence of two carboxylic acids and the macrocyclic structure. tandfonline.comtandfonline.com

Table 2: Mass Spectrometry Data for this compound

Ionization Method Adduct m/z Reference
Negative-ion FABMS [M-H]⁻ 1587.0 acs.org
HRFABMS [M-H+2Cs]⁺ - acs.org
ESI-MS [M+Na]⁺ 1610.7 tandfonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, often indicating the presence of chromophores like conjugated systems. For this compound, the UV spectrum, recorded in acetonitrile (B52724) with trifluoroacetic acid, showed absorption maxima (λmax) at 260 nm, 222 nm, and 194 nm. tandfonline.com The UV spectra for this compound and its isomer Chondropsin D were found to be virtually identical. acs.org

Table 3: UV-Vis Absorption Data for this compound

Wavelength (λmax) Molar Absorptivity (ε) Solvent Reference
260 nm 9222 CH₃CN + CF₃COOH tandfonline.com
222 nm 19815 CH₃CN + CF₃COOH tandfonline.com

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound in chloroform (B151607) revealed several key absorption bands. tandfonline.com The spectrum for its isomer, Chondropsin D, was also nearly identical. acs.org

Table 4: Infrared Spectroscopy Data for this compound

Wavenumber (νmax) cm⁻¹ Functional Group Assignment Reference
3684, 3620, 3401 O-H stretching (hydroxyl groups) tandfonline.com
2977, 2932, 2896 C-H stretching (aliphatic) tandfonline.com
1724 C=O stretching (ester) tandfonline.com
1664 C=O stretching (amide) tandfonline.com
1602 C=C stretching tandfonline.com
1522 N-H bending (amide II) tandfonline.com

Stereochemical Assignment Methodologies for this compound

The assignment of the numerous stereocenters within this compound and its analogues has been a stepwise process, relying on a variety of methodologies to piece together the complex stereochemical puzzle. Initial studies focused on establishing the planar structure through extensive spectroscopic analysis, particularly using Heteronuclear Multiple Bond Correlation (HMBC), Total Correlation Spectroscopy (TOCSY), and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments. researchgate.netresearchgate.net However, defining the absolute configuration of its many chiral centers required more advanced and specific techniques.

Chemical derivatization and controlled degradation have been indispensable tools in deciphering the structure of the chondropsin family. researchgate.netresearchgate.net These methods involve selectively reacting with or breaking down the molecule into smaller, more easily analyzable fragments whose stereochemistry can be determined and then related back to the parent structure.

A pivotal example of this approach was in confirming the structure of Chondropsin D, a 37-membered ring macrolide, by demonstrating that this compound (a 35-membered ring) could be converted into it through a base-catalyzed intramolecular transesterification. researchgate.net Further confirmation was achieved when the methylated derivative of this compound was rearranged into the corresponding methylated analogue of Chondropsin D. researchgate.net

More significantly, chemical degradation was crucial in revising the initially proposed structure of the macrolactone ring. In analogues such as poecillastrin C, selective reduction of the ester linkage, followed by acid hydrolysis, liberated specific amino-diol fragments. nih.govresearchgate.netresearchgate.net By comparing these degradation products with synthetically prepared standards, researchers were able to definitively establish that the macrolactonization occurred via the β-carboxyl group of the β-hydroxyaspartic acid (OHAsp) residue, correcting an earlier hypothesis. nih.govacs.org This methodology was subsequently applied to revise the structures of several related compounds, including poecillastrins B-D and 73-deoxythis compound. nih.gov

Table 1: Key Chemical Derivatization and Degradation Reactions in Chondropsin Research This table is interactive.

ReactionCompound(s)PurposeFindingCitations
Base-catalyzed intramolecular transesterification This compoundTo relate its structure to Chondropsin DThis compound converts to Chondropsin D, confirming the structural relationship between the 35- and 37-membered rings. researchgate.net
Methylation and rearrangement This compoundTo further confirm the structure of Chondropsin DThe methylated derivative of this compound rearranges to the methylated analogue of Chondropsin D. researchgate.net
Selective ester reduction and hydrolysis Poecillastrin CTo determine the mode of lactone ring formationThe degradation product confirmed that the β-carboxyl group of the OHAsp residue is involved in the ester linkage, leading to a structural revision. nih.govacs.org
Chemical degradation Poecillastrin HTo determine the mode of lactone ring formationConfirmed the mode of lactone formation through the OHAsp residue. researchgate.netacs.org

Marfey's analysis is a well-established method for determining the absolute configuration of amino acids. nih.gov The method involves the derivatization of an amino acid hydrolysate with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA), which creates diastereomers that can be separated and analyzed by HPLC.

This technique was instrumental in assigning the stereochemistry of the non-proteinogenic β-hydroxyaspartic acid (OHAsp) residue found in this compound and its analogues. nih.gov Through Marfey's analysis of the acid hydrolysates of related compounds like poecillastrin C, poecillastrin H, and poecillastrins E-G, the absolute configuration of the OHAsp residue was consistently determined to be D-threo. nih.govresearchgate.netresearchgate.netacs.orgacs.org This was a critical step in building the complete stereochemical model of the entire class of molecules.

While standard 2D NMR techniques like COSY, TOCSY, and NOESY were essential for assigning the constitution and relative configurations of some segments, more advanced methods were required for a more complete picture. researchgate.netipb.pt

J-based configuration analysis: The analysis of proton-proton coupling constants (J-values) provides valuable information about dihedral angles, which helps define the relative configuration of adjacent stereocenters. This method was employed in the detailed NMR analysis of poecillastrin C, where coupling constants within the macrolide ring helped to independently determine the relative configurations of three key subunits. acs.org

Mosher's method: This method is used to determine the absolute configuration of chiral alcohols. While not applied directly to the intact this compound, a modified Mosher's method was used to establish the absolute configuration of synthetic standards of (2R,3S)- and (2R,3R)-3-amino-2,4-dihydroxybutanoic acid. nih.gov These standards were then compared against the degradation products of poecillastrin C, which was essential for the structural revision of the macrolactone linkage. nih.gov

13C-acetonide method: This technique involves forming a six-membered acetonide ring between 1,3-diol functionalities. The chemical shifts of the acetonide's methyl carbons in the ¹³C NMR spectrum are diagnostic of the relative stereochemistry of the diol. This method has been used in the stereochemical determination of related polyketide natural products, such as in the synthesis of Apicularen A, to confirm the configuration of diol segments. nih.gov This approach is a powerful tool for assigning stereocenters in the polyol chains characteristic of chondropsins.

In modern natural product chemistry, computational methods are increasingly used to resolve structural ambiguities. researchgate.net The calculation of NMR parameters (chemical shifts and coupling constants) for proposed diastereomers using methods like Density Functional Theory (DFT) can provide a theoretical dataset to compare against experimental data. nih.gov This is particularly useful for complex molecules where multiple stereochemical possibilities exist.

In the case of this compound, the initial assignment of the ester linkage was based on a single NOE correlation observed between a derivative's methyl ester protons and an oxymethine proton. nih.govnih.gov Later analysis revealed that such a correlation could be ambiguous. nih.gov Computational modeling could have been used to predict the NMR parameters for both possible structures, potentially highlighting the discrepancy and preventing the initial misassignment. Such computational approaches are now considered a valuable tool for validating or revising complex structures like this compound. researchgate.net

Advanced NMR Techniques for Configuration Analysis (e.g., J-based configuration analysis, Mosher's method, 13C-acetonide method)

Challenges and Revisions in the Structural Elucidation of this compound and Analogues

The journey to define the structure of this compound has been marked by significant challenges and has even included a major structural revision for the entire class of compounds.

The single greatest challenge in the structural elucidation of this compound is its sheer stereochemical complexity. The molecule contains 26 stereogenic centers. nih.gov According to the 2^n rule, this gives rise to a theoretical maximum of 2²⁶, or over 67 million, possible stereoisomers. libretexts.org Determining the single correct configuration among this vast number of possibilities is a monumental task. This complexity means that no single analytical method is sufficient, and a combination of degradation, derivatization, advanced NMR, and comparison with synthetic standards is required to solve the structure. researchgate.netnih.gov The limited availability of the compound from its natural sources further complicates extensive chemical studies. nih.gov This inherent complexity was a contributing factor to the initial misassignment of the macrolactone ring structure, which was later revised for the entire chondropsin/poecillastrin family. nih.govnih.gov

Assignment of Specific Ester Linkages (e.g., β-hydroxyaspartic acid residue)

However, this assignment was later questioned, as it was noted that protons on both the α- and β-methines are sufficiently close to the O-methyl protons to potentially produce an observable NOE, making this method inconclusive. nih.govuqac.ca A more definitive chemical approach was required to resolve this ambiguity. u-tokyo.ac.jp

Documented Structural Revisions within the Chondropsin/Poecillastrin Class

The chondropsins belong to a broader class of potent cytotoxic macrolides that includes the poecillastrins. nih.gov The structural elucidation of these compounds has been an iterative process, with several key revisions documented in the scientific literature. nih.gov The initial ambiguity in assigning the ester linkage in this compound was propagated in the structural assignments of other members of the class, such as Poecillastrin C. nih.govuqac.ca

The revision of the planar structure of Poecillastrin C was a landmark achievement that redefined the entire class. nih.gov Researchers demonstrated that the previously assigned structure was incorrect and that the macrolactone ring is, in fact, formed via the side-chain (β-carboxyl) group of the OHAsp residue, not the α-carboxyl group. nih.gov This fundamental correction was established through chemical degradation and derivatization, which provided irrefutable evidence. nih.govu-tokyo.ac.jp Following this work, the structures of Poecillastrins B and D, as well as 73-deoxythis compound, were also revised to reflect this corrected connectivity. nih.govresearchgate.net These revisions underscore the limitations of relying solely on standard NMR interpretations for complex molecules and highlight the essential role of chemical methods and total synthesis in confirming natural product structures. nih.govuqac.ca

Chemical Modification for Structural Confirmation

Chemical modification has been indispensable for both the initial elucidation and subsequent revision of the structures of this compound and its congeners. researchgate.netresearchgate.net To definitively establish the ester linkage, a chemical degradation strategy was employed. nih.govuqac.ca

In a key study on Poecillastrin C, the ester linkage was selectively reduced to a diol. nih.govu-tokyo.ac.jp Subsequent acid hydrolysis cleaved the amide bonds, liberating the modified amino acid residue. nih.govu-tokyo.ac.jp If the original ester had been at the α-position, hydrolysis would yield one specific amino diol, whereas an ester at the β-position would yield a different one. By synthesizing authentic standards of these possible products and comparing them via LC-MS analysis with the degradation product from the natural material, it was proven that the β-carboxyl group was esterified. nih.govu-tokyo.ac.jp This microscale chemical transformation, requiring only minuscule amounts of the rare natural product, provided the conclusive evidence needed to revise the structure. u-tokyo.ac.jp

Furthermore, other chemical modifications, such as base-catalyzed intramolecular transesterification, have been used to interconvert members of the chondropsin family. For example, this compound, which has a 35-membered ring, can be converted to Chondropsin D, a 37-membered macrolide lactam. nih.gov This transformation, along with the methylation of derivatives, helped to confirm the structural relationships and assignments within the chondropsin class. researchgate.netnih.gov

Biosynthetic Investigations of Chondropsin a

Proposed Polyketide Biosynthetic Pathway

The intricate structure of Chondropsin A, characterized by a large macrolactone ring and a polyketide-derived backbone, strongly suggests its origin from a polyketide biosynthetic pathway. kcl.ac.ukresearchgate.net These pathways are mediated by large, multifunctional enzymes known as polyketide synthases (PKSs). The biosynthesis of chondropsins is predicted to occur via a type I hybrid PKS/Nonribosomal Peptide Synthetase (NRPS) system. kcl.ac.uk

Identification of Putative Polyketide Synthase (PKS) Domains

Polyketide synthases are modular enzymes, with each module responsible for the addition and modification of a specific building block to the growing polyketide chain. wikipedia.orgnih.gov The minimal PKS module consists of a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. wikipedia.org Analysis of the this compound structure allows for a retro-biosynthetic prediction of the PKS domains involved in its assembly.

The biosynthesis is thought to be initiated by a loading module that incorporates a starter unit, followed by a series of elongation modules that add extender units, likely derived from malonyl-CoA or methylmalonyl-CoA. nih.gov The presence of various functional groups, such as hydroxyl and methyl groups, on the this compound backbone suggests the action of optional PKS domains like ketoreductases (KR), dehydratases (DH), and enoylreductases (ER) within the PKS modules. wikipedia.org

Table 1: Predicted PKS Domains in this compound Biosynthesis and Their Functions

Domain Function
KS (Ketosynthase) Catalyzes the Claisen condensation reaction to extend the polyketide chain. wikipedia.org
AT (Acyltransferase) Selects and loads the appropriate extender unit (e.g., malonyl-CoA) onto the ACP. wikipedia.org
ACP (Acyl Carrier Protein) Tethers the growing polyketide chain via a phosphopantetheine arm. wikipedia.org
KR (Ketoreductase) Reduces a β-keto group to a β-hydroxyl group. wikipedia.org
DH (Dehydratase) Dehydrates a β-hydroxyacyl intermediate to an enoyl intermediate. wikipedia.org

| ER (Enoylreductase) | Reduces an enoyl intermediate to a saturated acyl intermediate. wikipedia.org |

Role of Nonribosomal Peptide Synthetase (NRPS) Components

A key feature of the this compound structure is the presence of an amide linkage within its macrolactone ring, which points to the involvement of Nonribosomal Peptide Synthetase (NRPS) machinery. researchgate.netnih.gov NRPSs are large enzymes that synthesize peptides without the use of ribosomes. Similar to PKSs, they are modular, with each module responsible for the incorporation of a specific amino acid.

The proposed hybrid PKS-NRPS pathway for this compound likely involves the convergence of a polyketide chain, assembled by the PKS modules, and an amino acid, activated and incorporated by an NRPS module. nih.gov The NRPS module would contain an adenylation (A) domain for amino acid selection and activation, a peptidyl carrier protein (PCP) or thiolation (T) domain for tethering the activated amino acid, and a condensation (C) domain to catalyze peptide bond formation. The integration of an amino acid into the polyketide chain is a hallmark of many complex natural products with diverse biological activities. nih.gov

Contribution of Microbial Symbionts to this compound Production

The discovery of structurally complex natural products like this compound from marine invertebrates often raises questions about their true biosynthetic origin. jst.go.jp There is a growing body of evidence suggesting that symbiotic microorganisms are the actual producers of many of these compounds. kcl.ac.uknih.gov

Evidence for Symbiotic Origin in Marine Invertebrates

Chondropsins have been isolated from different genera of marine sponges, including Chondropsis and Ircinia. researchgate.net The fact that these structurally related compounds are found in taxonomically distinct host organisms suggests a microbial origin, as it is more likely that a specific microbial symbiont is shared between these sponges than for the sponges themselves to have independently evolved the same complex biosynthetic pathway. kcl.ac.ukresearchgate.net Marine sponges are known to host dense and diverse microbial communities, which can constitute a significant portion of the sponge's biomass. nih.govrsc.org These symbiotic microbes are considered a prolific source of novel secondary metabolites. nih.govfrontiersin.org The structural similarity of many sponge-derived natural products to known microbial metabolites further supports the hypothesis of a symbiotic origin. kcl.ac.ukjst.go.jp

Genomic and Metagenomic Screening for Biosynthetic Gene Clusters

The definitive proof of a microbial origin for this compound lies in the identification and characterization of its biosynthetic gene cluster (BGC) from a symbiotic microorganism. jst.go.jp Advances in genomic and metagenomic techniques have become powerful tools for this purpose. nih.govresearchgate.net Metagenomics, the culture-independent analysis of genetic material from a mixed microbial community, allows researchers to bypass the often-difficult step of culturing sponge-associated microbes. kcl.ac.uknih.gov

By designing specific DNA probes or using PCR primers targeting conserved regions of PKS and NRPS genes, researchers can screen metagenomic libraries constructed from sponge tissue. kcl.ac.ukresearchgate.net This approach can lead to the identification and isolation of the complete BGC responsible for this compound production. kcl.ac.uk The identified BGC can then be sequenced and analyzed to confirm the predicted biosynthetic pathway and the functions of the individual enzymes involved. nih.govbiorxiv.org For example, a metagenomic fosmid library was screened for conserved features of polyketide synthase biosynthesis to clone and sequence the BGC for 73-deoxythis compound. kcl.ac.uk

Biosynthetic Engineering Strategies for this compound Production

The low natural abundance of this compound in its host sponges presents a significant bottleneck for further research and development. nih.gov Biosynthetic engineering offers a promising solution to this "supply problem" by enabling the sustainable production of this compound and its analogs. kcl.ac.ukmdpi.com

Once the this compound BGC has been identified and cloned, it can be introduced into a more amenable and fast-growing heterologous host, such as Escherichia coli or Streptomyces species. nih.govmdpi.com Successful heterologous expression of the BGC could lead to a scalable and sustainable fermentation-based production system for this compound. kcl.ac.uk

Furthermore, the modular nature of PKS and NRPS enzymes makes them ideal targets for combinatorial biosynthesis. mdpi.com By manipulating the genes within the this compound BGC, it may be possible to create novel derivatives with improved properties. Strategies could include:

Domain swapping: Exchanging PKS or NRPS domains to incorporate different building blocks.

Gene knockout: Inactivating specific genes to produce simplified analogs.

Promoter engineering: Enhancing the expression of the BGC to increase yields. mdpi.com

These biosynthetic engineering approaches not only have the potential to solve the supply issue but also open up avenues for generating new chemical diversity and developing novel therapeutic agents. nih.govmdpi.com

Heterologous Expression of Biosynthetic Genes

The reliance on harvesting marine sponges for this compound is unsustainable, making heterologous expression of its biosynthetic gene cluster (BGC) in a manageable host organism an attractive solution for a stable supply. kcl.ac.ukmdpi.com This biotechnological approach leverages the natural enzymatic machinery to produce the compound in a controlled fermentation environment, offering a potentially limitless and cost-effective source. kcl.ac.uk

Research into related compounds, such as 73-deoxythis compound (73-DOC), a member of the chondropsin family, provides a roadmap for this endeavor. kcl.ac.uk Scientists have employed metagenomic strategies to identify and sequence the BGC responsible for 73-DOC production from the sponge holobiome (the sponge and its associated microbial community). kcl.ac.uk This process involves creating a metagenomic fosmid library and screening it for conserved genes typical of polyketide synthase pathways. kcl.ac.uk

However, the successful expression of large, complex BGCs from marine symbionts in heterologous hosts is fraught with challenges. These obstacles are a significant focus of current research.

Key Challenges in Heterologous Expression of Sponge Symbiont BGCs:

ChallengeDescriptionReference
Gene Cluster Identification Identifying the complete BGC within a complex metagenome is a primary hurdle. Researchers use a combination of screening for conserved PKS/NRPS domains and in silico analysis to piece together the putative gene cluster. kcl.ac.uk
Host-Vector Compatibility The sheer size of PKS/NRPS gene clusters makes their cloning and stable maintenance in a heterologous host difficult. mdpi.com
Codon Usage Bias The codon preferences of the native symbiotic microorganism may differ significantly from those of the chosen expression host (e.g., E. coli or Streptomyces), leading to inefficient translation and low protein expression. kcl.ac.uk
Promoter Recognition The host's transcriptional machinery may not recognize the promoter sequences of the symbiont's genes, resulting in poor or no transcription of the BGC. kcl.ac.uk
Precursor Supply The heterologous host may lack the specific precursor molecules (e.g., specific acyl-CoA and amino acid units) required by the PKS/NRPS machinery to synthesize the natural product. kcl.ac.uk
Post-Translational Modification Essential post-translational modifications of the biosynthetic enzymes, such as the phosphopantetheinylation of carrier proteins, may not occur correctly in the foreign host. kcl.ac.uk

Despite these difficulties, the identification of putative biosynthetic genes for chondropsin-family compounds from metagenomic DNA represents a critical first step toward achieving successful heterologous production. kcl.ac.uk

Combinatorial Biosynthesis for Analog Generation

The modular nature of the PKS/NRPS enzymes that assemble this compound offers powerful opportunities for generating novel analogs through combinatorial biosynthesis. kcl.ac.ukusf.edu These enzymatic assembly lines are composed of discrete modules, each responsible for adding a specific building block to the growing molecular chain. By genetically engineering these BGCs—through deleting, adding, or swapping modules or individual domains—researchers can alter the final structure of the compound produced. usf.edu

This strategy holds immense potential for pharmaceutical development, allowing for the creation of a library of this compound variants that could possess improved therapeutic properties, such as enhanced potency or a better side-effect profile. kcl.ac.uk The investigation of PKS/NRPS systems is therefore not just about solving the supply problem but also about generating new and improved drug leads. kcl.ac.uk

The discovery of multiple, non-identical BGCs for the related polyketide palmerolide within a single symbiotic microorganism, Candidatus Synoicihabitans palmerolidicus, demonstrates that nature itself performs a version of combinatorial biosynthesis. researchgate.netnih.gov This natural diversity provides a blueprint for how laboratory-based genetic manipulation can be used to create new chemical entities based on the chondropsin scaffold.

Potential Genetic Modifications for Analog Generation:

Modification TypeTargetPredicted OutcomeReference
Module Deletion Deletion of a full PKS or NRPS module.Production of a smaller macrolide with a modified ring size or shortened side chain. usf.edu
Domain Swapping Replacing an acyltransferase (AT) domain with one that has a different substrate specificity.Incorporation of a different extender unit (e.g., methylmalonyl-CoA instead of malonyl-CoA) into the polyketide backbone. usf.edu
Gene Inactivation Knocking out genes for tailoring enzymes (e.g., oxidoreductases, methyltransferases).Generation of analogs with altered patterns of oxygenation or alkylation. kcl.ac.uk
Promoter Engineering Altering regulatory elements to change the expression levels of specific biosynthetic genes.Potentially altering the ratio of different analogs produced or increasing overall yield. nih.gov

Challenges in Culturing Symbiotic Microorganisms for this compound Supply

The most direct method to secure a renewable source of this compound would be to culture its microbial producer. However, evidence strongly suggests the compound is made by a symbiotic microorganism that is recalcitrant to cultivation. kcl.ac.uk This is a common and significant bottleneck in marine natural product research. nih.gov

Marine sponges harbor vast and complex microbial communities, with many symbionts having co-evolved with their host over millennia. mdpi.comresearchgate.net These microorganisms are often "unculturable" under standard laboratory conditions because they have highly specific and complex nutritional and environmental requirements that are difficult, if not impossible, to replicate in vitro. nih.gov They may depend on the host for essential nutrients or growth factors that are not present in typical culture media. nih.gov

Furthermore, the physical association between the symbionts and the sponge can be incredibly tight, making the isolation of the producer organism challenging. mdpi.comresearchgate.net The inability to culture the symbiont necessitates the use of culture-independent techniques, such as metagenomics, to access their genetic information and biosynthetic potential. kcl.ac.uknih.gov While these methods bypass the need for cultivation, they come with their own set of complexities, as described in the context of heterologous expression. The challenge of culturing these symbiotic microbes remains a major impediment to the straightforward, large-scale production of this compound. kcl.ac.uknih.gov

Preclinical Investigations of Biological Activities and Mechanisms of Action of Chondropsin a

In Vitro Antiproliferative and Cytotoxic Activities

Evaluation in Human Tumor Cell Lines (e.g., NCI 60-cell screen, HL 60, KB, HCT-116)

Chondropsin A has demonstrated significant antiproliferative and cytotoxic activity across a range of human tumor cell lines. A key evaluation of its activity was conducted using the National Cancer Institute's (NCI) 60-cell line screen. researchgate.net This comprehensive panel, which includes various cancer types such as leukemia, melanoma, and colon cancer, revealed a distinctive pattern of differential cytotoxicity for the chondropsin class of compounds. govinfo.gov The growth inhibitory profile of chondropsins in the NCI-60 screen was found to be remarkably similar to that of well-established V-ATPase inhibitors. researchgate.net

Beyond the NCI-60 screen, specific studies have highlighted the effects of this compound and its analogs on various cell lines. For instance, flow-cytometric analysis showed that this compound and a related compound, 73-deoxythis compound, induced cell death by apoptosis in HL-60 (promyelocytic leukemia) and KB (oral cancer) cells, preventing their entry into the G2/M phase of the cell cycle. researchgate.net Furthermore, potent cytotoxic activity has been observed against the HCT-116 human colon carcinoma cell line. researchgate.net The antiproliferative effects of related compounds have also been noted in cell lines such as LOX (melanoma) and MOLT-4 (leukemia). researchgate.net

Assessment of Concentration-Dependent Cytotoxicity (IC50 values)

The cytotoxic potency of this compound and its related compounds is quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro. nih.gov Studies have shown that chondropsins exhibit potent cytotoxicity, with IC50 values often in the nanomolar to low micromolar range. For example, some chondropsin-type macrolides have displayed IC50 values of approximately 10⁻¹⁰ M in certain tumor cell lines. researchgate.net Another related compound, poecillastrin A, demonstrated EC50 values ranging from less than 25 nM to over 10,000 nM across different human tumor cell lines, comparable to the chondropsins. researchgate.net The IC50 value for mirabilin, a compound with a similar macrocyclic lactam structure, against the HCT-116 tumor cell line was 0.27 ± 0.09 microM. researchgate.net It is important to note that IC50 values can vary depending on the specific cell line and the experimental conditions. nih.gov

Differential Sensitivity Profiles Across Cell Lines

A notable characteristic of this compound and its analogs is their differential sensitivity across various cancer cell lines. researchgate.netnih.gov The NCI-60 screen revealed a distinct pattern of cytotoxicity that did not correlate with the mean-graph profiles of standard anticancer agents in the NCI's database at the time, suggesting a unique mechanism of action. researchgate.netgovinfo.gov This differential cytotoxicity indicates that certain cancer cell types are more susceptible to the effects of chondropsins than others. For instance, poecillatrian A, a related macrolide, was found to be differentially cytotoxic and antiproliferative against four different human tumor cell lines. researchgate.net This variability in sensitivity is a common phenomenon observed with many anticancer compounds and can be influenced by the unique biochemical and genetic makeup of each cell line. nih.govwu.ac.th

Cellular Mechanism of Action: Vacuolar H+-ATPase (V-ATPase) Inhibition

Biochemical and Functional Assays for V-ATPase Activity

The primary cellular target of this compound has been identified as the Vacuolar H+-ATPase (V-ATPase). researchgate.net V-ATPases are ATP-dependent proton pumps responsible for acidifying intracellular compartments, a process crucial for various cellular functions, including protein degradation, receptor recycling, and signaling. Biochemical and functional assays have been instrumental in confirming the inhibitory effect of chondropsins on V-ATPase activity. In vitro assays demonstrated that chondropsins inhibit V-ATPase activity, with half-maximal inhibition (IC50) occurring at concentrations between 0.04 and 0.7 µM for the fungal vacuolar V-ATPase and between 0.4 and greater than 10 µM for the chromaffin granule V-ATPase. researchgate.net This inhibitory action disrupts the normal pH balance within the cell, leading to the observed cytotoxic effects.

Comparative Analysis with Established V-ATPase Inhibitors (e.g., Bafilomycin, Concanamycin, Salicylihalamide)

The mechanism of action of this compound has been further elucidated through comparative analysis with other known V-ATPase inhibitors. The tumor cell growth inhibitory fingerprint of the chondropsin class in the NCI-60 cell screen was found to be virtually indistinguishable from that of the bafilomycin/concanamycin and the salicylihalamide/lobatamide classes of well-established V-ATPase inhibitors. researchgate.net This strong correlation in the differential cytotoxicity patterns strongly suggests that these compounds share a common mechanism of action centered on V-ATPase inhibition. govinfo.gov Although they share a target, studies indicate that the chondropsins are somewhat less potent as V-ATPase inhibitors compared to bafilomycin and concanamycin. researchgate.net

Specificity of this compound's V-ATPase Inhibition (e.g., fungal vs. mammalian V-ATPases)

This compound demonstrates notable specificity in its inhibition of Vacuolar-type H+-ATPases (V-ATPases), preferentially targeting fungal enzymes over their mammalian counterparts. ntu.ac.ukfree.frnih.gov This selectivity distinguishes it from other classes of V-ATPase inhibitors. For instance, the bafilomycin class of inhibitors is known to inhibit all eukaryotic V-ATPases, whereas the salicylihalamide class shows the opposite specificity, inhibiting mammalian V-ATPases but not fungal ones. nih.govmdpi.comnih.gov

In vitro assays reveal a significant difference in the concentration of this compound required for the inhibition of fungal versus mammalian V-ATPases. The half-maximal inhibitory concentration (IC50) for the fungal V-ATPase from Neurospora crassa is in the sub-micromolar range, while the IC50 for the mammalian enzyme from bovine chromaffin granules is in the low micromolar range. ntu.ac.uknih.gov This indicates a higher potency against the fungal enzyme system. ntu.ac.uk

Table 1: Comparative V-ATPase Inhibition by this compound

Enzyme Source Organism Type IC50 Range (µM)
Vacuolar Membranes (Neurospora crassa) Fungal 0.04 - 0.7 nih.gov
Chromaffin Granule Membranes (Bos taurus) Mammalian 0.4 - >10 nih.gov

This preferential inhibition suggests that despite the highly conserved nature of V-ATPases across eukaryotes, there are sufficient structural differences between fungal and mammalian enzymes for this compound to selectively bind and inhibit them. ntu.ac.uk

Molecular Basis of V-ATPase Binding and Conformational Effects (e.g., mutational analysis of V-ATPase subunits)

The molecular basis of this compound's interaction with V-ATPase appears to share similarities with that of other macrolide inhibitors, such as the bafilomycins. ntu.ac.uknih.gov Evidence for this comes from mutational analysis of the V-ATPase enzyme in Neurospora crassa. nih.gov Specific point mutations within the gene encoding a subunit of the V-ATPase that confer resistance to bafilomycin also affect the enzyme's sensitivity to inhibition by chondropsins. ntu.ac.uknih.gov

Although the effect of these mutations on chondropsin affinity was described as small but reproducible, it strongly suggests an overlapping binding site or a similar mechanism of action. nih.gov V-ATPases are complex rotary motors composed of a peripheral V1 domain responsible for ATP hydrolysis and a membrane-integral V0 domain that facilitates proton translocation. nih.govresearchgate.net Bafilomycin is known to bind to the c-subunit within the V0 rotor ring, stalling the enzyme's rotation. The shared sensitivity to mutations suggests that chondropsins may also target this crucial interface between subunits of the V0 sector. free.fr

Downstream Cellular Consequences of V-ATPase Inhibition (e.g., lysosomal pH alteration, lysosomal membrane permeabilization, ROS generation, cathepsin release)

The inhibition of V-ATPase by compounds like this compound initiates a cascade of downstream cellular events stemming from the disruption of proton gradients. V-ATPases are critical for acidifying intracellular compartments, most notably lysosomes. nih.govmdpi.com Their inhibition leads to a rapid increase in the luminal pH of these organelles, a process known as lysosomal alkalinization. nih.govmdpi.com

This alteration of lysosomal pH has several critical consequences:

Lysosomal Dysfunction: The acidic environment is essential for the function of lysosomal hydrolases. nih.gov An increase in pH renders these enzymes, such as cathepsins, inactive, thereby impairing the cell's ability to degrade and recycle macromolecules.

Lysosomal Membrane Permeabilization (LMP): The destabilization of the lysosome following V-ATPase inhibition can lead to the permeabilization of its limiting membrane. nih.gov This allows for the leakage of lysosomal contents, including cathepsins, into the cytosol. nih.govfrontiersin.org The release of these proteases can trigger cell death pathways. nih.gov

Reactive Oxygen Species (ROS) Generation: Disruption of lysosomal function is linked to an increase in cellular oxidative stress. nih.govgardp.org The accumulation of dysfunctional lysosomes and impaired cellular degradation processes can lead to the generation of reactive oxygen species (ROS). frontiersin.orggardp.org This increase in ROS can further damage cellular components, including mitochondria, and contribute to the induction of apoptosis. wikipedia.org

Cell Cycle Perturbations and Induction of Apoptosis

This compound exerts a significant impact on cell cycle progression, leading to arrest at a specific phase. Flow cytometric analysis of human tumor cell lines, such as HL-60 (promyelocytic leukemia) and KB (oral carcinoma) cells, treated with this compound revealed a distinct cell cycle block. diva-portal.org The compound prevents cells from entering the G2/M phase of the cell cycle. diva-portal.org This arrest halts cell division and proliferation, ultimately contributing to the compound's cytotoxic effects. nih.govdiva-portal.org This G2/M arrest is a common mechanism for various anti-cancer agents that interfere with cellular processes essential for mitosis. researchgate.net

The sustained cell cycle arrest at the G2/M checkpoint induced by this compound ultimately leads to programmed cell death, or apoptosis. diva-portal.org Apoptosis is a highly regulated process executed by a family of proteases called caspases. nih.govnih.gov It can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway.

While specific studies detailing the precise apoptotic pathway activated by this compound are limited, the induction of apoptosis following V-ATPase inhibition and G2/M arrest is well-established. diva-portal.org The cellular stress caused by lysosomal dysfunction, ROS generation, and cell cycle arrest often converges on the intrinsic pathway. mdpi.com This pathway is regulated by the Bcl-2 family of proteins, which control mitochondrial outer membrane permeabilization (MOMP). free.frnih.govdiva-portal.org Pro-apoptotic members like Bax and Bak can trigger MOMP, leading to the release of cytochrome c from the mitochondria. mdpi.com Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9, subsequently activating executioner caspases like caspase-3, leading to the systematic dismantling of the cell. nih.govmdpi.com

Flow Cytometric Analysis of Cell Cycle Progression (e.g., G2/M phase block)

Structure-Activity Relationship (SAR) Studies for this compound and Analogues

Structure-activity relationship (SAR) studies analyze how a molecule's chemical structure relates to its biological activity, guiding the design of more potent or selective compounds. researchgate.net The chondropsin family includes several naturally occurring analogues, allowing for a preliminary analysis of which structural features are important for their cytotoxic and V-ATPase inhibitory effects.

Key analogues of this compound include:

Chondropsin B, C, and 73-deoxythis compound: These compounds, isolated alongside this compound from various marine sponges, share the core macrolide lactam structure but differ in their peripheral functional groups.

Chondropsin D: This analogue features a larger, 37-membered macrocyclic ring compared to the 35-membered ring of this compound. Notably, this compound can be converted to Chondropsin D through a base-catalyzed intramolecular transesterification, highlighting a close structural and chemical relationship.

Poecillastrin A: This related macrolide is also a V-ATPase inhibitor and shares significant structural homology with the chondropsins. nih.gov

The existence and potent cytotoxic activity of these related molecules suggest that the large, highly functionalized macrolide lactam core is essential for their biological function. Variations in the ring size (as seen in Chondropsin D) and substitutions on the acyclic side chain likely modulate the potency and specificity of V-ATPase inhibition, forming the basis for SAR analysis.

Table 2: Key Chondropsin Analogues

Compound Source Organism (Genus) Key Structural Feature / Relationship to this compound
This compound Chondropsis, Psammoclemma 35-membered macrolide lactam ring diva-portal.org
Chondropsin B Chondropsis Structural analogue with potent cytotoxic activity
Chondropsin C Ircinia Structural analogue isolated from a different sponge genus
Chondropsin D Chondropsis 37-membered macrolide lactam ring; can be formed from this compound
73-deoxythis compound Ircinia, Psammoclemma Deoxy-analogue of this compound diva-portal.org
Poecillastrin A Poecillastra Structurally related macrolide, also a V-ATPase inhibitor nih.gov

Identification of Pharmacophoric Elements Responsible for Biological Activity

The biological activity of this compound and its analogues is intrinsically linked to their complex molecular architecture. A pharmacophore, in this context, represents the key structural features essential for the molecule's interaction with its biological target. For the chondropsin class of compounds, these elements are distributed across a large macrolide ring and an acyclic side chain. researchgate.net

Key pharmacophoric features include:

The Macrolide Lactam Core: The large, 33- to 37-membered ring is a defining characteristic of the chondropsin family and is crucial for its activity. nih.gov This macrocycle incorporates both amide and ester linkages to achieve its structure. researchgate.net

Oxygenation and Alkylation Patterns: The specific arrangement of hydroxyl and methyl groups along the macrocycle and side chain contributes significantly to the molecule's bioactivity. govinfo.gov

Acyclic Side Chain: This portion of the molecule, which contains structural elements of apparent polyketide biosynthetic origin coupled via amide linkages, is also vital for its biological effects. researchgate.net

Stereochemistry: The absolute stereochemistry of the numerous chiral centers within the molecule is predicted to be a critical determinant of its interaction with its target. kcl.ac.uk

While the precise pharmacophore has not been fully elucidated, comparative studies with other V-ATPase inhibitors like bafilomycins suggest that specific regions of the molecule are responsible for binding to and inhibiting the vacuolar H+-ATPases (V-ATPases). researchgate.net

Impact of Structural Modifications on Efficacy and Selectivity

Modifications to the structure of this compound have provided valuable insights into the features necessary for its potent cytotoxic and V-ATPase inhibitory activities.

Ring Size: The chondropsin family includes members with varying macrocyclic ring sizes, such as the 33-membered ring of poecillastrin A and the 37-membered ring of chondropsin D. researchgate.netnih.gov These variations in ring size can influence the potency and selectivity of the compounds.

Side Chain Modifications: Changes in the acyclic side chain, such as the deoxygenation at position 73 in 73-deoxythis compound, have been shown to affect biological activity. researchgate.net For instance, 73-deoxythis compound demonstrated the ability to inhibit osteoclast resorption at concentrations lower than those affecting osteoblast activity, highlighting a degree of selectivity. kcl.ac.uk

Methylation: The methylation of this compound, as seen in dimethylthis compound, has been used in studies to probe the structure-activity relationship. researchgate.net For example, the base-catalyzed intramolecular transesterification of a methylated derivative of this compound was used to confirm the structure of Chondropsin D. researchgate.net

These structural modifications are crucial for understanding how to potentially optimize the efficacy and selectivity of chondropsin-based compounds for therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their physicochemical properties. swmd.co.inyoutube.com In the context of this compound and its analogues, QSAR can be a powerful tool to:

Predict Bioactivity: By analyzing the structural features of known active and inactive chondropsin-related compounds, QSAR models can predict the potential activity of novel, untested analogues. mdpi.com

Guide Drug Design: QSAR studies can help identify which structural modifications are most likely to enhance desired biological activities, such as antitumor potency, and reduce undesired effects. mdpi.com

Elucidate Mechanisms of Action: By correlating specific structural properties with biological outcomes, QSAR can provide insights into the molecular mechanisms underlying the activity of the chondropsin class of compounds. swmd.co.in

While specific, detailed QSAR studies focused solely on this compound are not extensively reported in the provided search results, the principles of QSAR are broadly applicable to this class of natural products. swmd.co.inmdpi.com The diverse structural data available for the chondropsin family provides a strong foundation for future QSAR investigations. researchgate.net

Preclinical In Vivo Efficacy Studies in Disease Models (General Experimental Frameworks)

The promising in vitro cytotoxic profile of this compound has led to its evaluation in preclinical in vivo models to assess its potential as a therapeutic agent.

Evaluation in Animal Models of Disease (e.g., in vivo hollow-fiber assay, xenograft models)

In Vivo Hollow-Fiber Assay: This assay serves as an intermediate step between in vitro testing and more complex xenograft models. usf.edureactionbiology.com It allows for the simultaneous evaluation of a compound against multiple tumor cell lines implanted in a single host animal, providing a rapid and cost-effective initial assessment of in vivo efficacy. reactionbiology.com this compound and its analogues have been evaluated using this model to gauge their antitumor activity in a more physiologically relevant environment. researchgate.netusf.edu

Xenograft Models: In these models, human tumor cells are implanted into immunocompromised mice, allowing for the study of tumor growth and the effects of anticancer agents in a living organism. reactionbiology.commedsci.org Xenograft models are a cornerstone of preclinical cancer research and have been utilized to evaluate the in vivo efficacy of various V-ATPase inhibitors, a class to which chondropsins belong. researchgate.neteurekaselect.com These models allow for the assessment of a compound's ability to reduce tumor growth. researchgate.net

Assessment of Pharmacodynamic Endpoints in Preclinical Models

Pharmacodynamic (PD) endpoints are used to measure the biochemical and physiological effects of a drug on the body. nih.govappliedclinicaltrialsonline.com In the preclinical evaluation of this compound, assessing PD markers is crucial to confirm its mechanism of action and to understand its effects in a living system. nih.gov

Key pharmacodynamic endpoints that can be assessed include:

Target Engagement: Measuring the inhibition of V-ATPase activity in tumor tissue after treatment with this compound would provide direct evidence of target engagement. nih.gov

Downstream Signaling Pathways: Since V-ATPase inhibition can affect various cellular processes, monitoring downstream markers related to apoptosis, cell cycle arrest, and angiogenesis can provide insights into the drug's in vivo mechanism. usf.educsic.es

Tumor Microenvironment Changes: Assessing changes in the tumor microenvironment, such as alterations in pH, can also serve as a pharmacodynamic marker. csic.es

Imaging Biomarkers: Non-invasive imaging techniques can be used to visualize and quantify the drug's effect on tumor metabolism, proliferation, and blood flow, serving as valuable PD endpoints. catapult.org.uk

Other Investigated Biological Activities of this compound and Analogues

Beyond their well-documented antitumor and V-ATPase inhibitory activities, this compound and its analogues have been investigated for other potential biological effects.

Antiresorptive Activity: 73-deoxythis compound has shown potential as an antiresorptive agent by inhibiting osteoclast-mediated bone resorption. kcl.ac.uk This suggests a potential therapeutic application in bone diseases like osteoporosis. kcl.ac.uk

Inhibition of Wnt Signaling: this compound has been identified as a potent inhibitor of Wnt secretion. nih.gov The Wnt signaling pathway is crucial in embryonic development and its dysregulation is implicated in various diseases, including cancer. nih.gov This activity is linked to its inhibition of V-ATPase, which is required for the proper trafficking and secretion of Wnt proteins. nih.gov

Antifungal Activity: The broader class of macrolides from which chondropsins are derived often exhibit antimicrobial properties. nih.gov While not a primary focus of the provided research, the potential for antifungal activity exists.

The diverse biological activities of this compound and its analogues underscore their potential as lead compounds for the development of new therapeutic agents for a range of diseases.

Antiresorptive Activity (e.g., 73-deoxythis compound on osteoclasts)

Preclinical in vitro studies have demonstrated the antiresorptive capabilities of 73-deoxythis compound (73-DOC), a natural product analogue of this compound sourced from the marine sponge Ircinia ramosa. kcl.ac.uk This compound has been shown to inhibit vacuolar-type H+-ATPases (V-ATPases), which are crucial for the process of osteoclastic bone resorption. kcl.ac.uk The acidification of the space between an osteoclast and the bone surface is a critical step in dissolving the mineral component of bone, and V-ATPases are the primary pumps responsible for this process.

Research involving both mouse and human osteoclasts has revealed that 73-DOC effectively inhibits bone resorption. kcl.ac.uk Dose-response and time-course analyses have indicated that the concentrations of 73-DOC required to inhibit osteoclast resorption are significantly lower, by a factor of 5 to 10, than those that affect the activity of bone-forming cells, osteoblasts. kcl.ac.uk This differential effect suggests a therapeutic window where bone resorption can be inhibited while bone formation is largely maintained. kcl.ac.uk

The mechanism of action is believed to be the inhibition of V-ATPase, which disrupts the osteoclast's ability to create the acidic microenvironment necessary for bone matrix degradation. kcl.ac.uk Confocal microscopy assessments have confirmed that 73-DOC impairs cellular acidification by these cells. kcl.ac.uk By targeting this essential enzymatic machinery, 73-DOC presents a novel approach for potential therapeutic intervention in diseases characterized by excessive bone resorption, such as osteoporosis. kcl.ac.uk The inhibition of bone resorption without a corresponding inhibition of bone formation is a desirable characteristic for new antiresorptive agents. kcl.ac.uk

Table 1: In Vitro Effects of 73-deoxythis compound on Bone Cells

Cell Type Effect Mechanism of Action Reference
Mouse Osteoclasts Inhibition of bone resorption Inhibition of V-ATPase, leading to reduced cellular acidification kcl.ac.uk
Human Osteoclasts Inhibition of bone resorption Inhibition of V-ATPase, leading to reduced cellular acidification kcl.ac.uk

Modulation of Osteoblast Activity

The influence of this compound and its analogues extends to osteoblasts, the cells responsible for bone formation. While 73-deoxythis compound (73-DOC) does inhibit osteoblast activity, it does so at concentrations 5 to 10 times higher than those required to inhibit osteoclast resorption. kcl.ac.uk This suggests that osteoclasts are more sensitive to the inhibitory effects of 73-DOC than osteoblasts. kcl.ac.uk

The proposed mechanism for the effects on osteoblasts may also involve V-ATPases. kcl.ac.uk Although V-ATPases are most famously associated with osteoclast function, they are also present in osteoblasts and are involved in various cellular processes, including trafficking and signaling. kcl.ac.uk It is speculated that 73-DOC might affect signaling cascades within osteoblasts through the inhibition of these proton pumps, leading to the observed effects on their activity. kcl.ac.uk However, further research is needed to fully elucidate these complex interactions. kcl.ac.uk

The ability of a compound to selectively inhibit bone resorption while having a lesser impact on bone formation is a key goal in the development of treatments for bone diseases. The differential sensitivity of osteoclasts and osteoblasts to 73-DOC highlights its potential as a lead compound for the development of novel therapeutics that could uncouple bone resorption from bone formation, thereby favoring a net increase in bone mass. kcl.ac.uk Preliminary in vivo toxicity studies in mice with 73-DOC have shown no mortalities or observable gross morphological defects in major organs, suggesting it may be safe for further in vivo testing. kcl.ac.uk

Table 2: Compounds Mentioned in this Article

Compound Name
This compound

Synthetic Endeavors and Chemical Modifications of Chondropsin a

Challenges in the Total Synthesis of Chondropsin A

The total synthesis of this compound has not yet been reported, a fact that underscores the immense synthetic hurdles involved. These challenges stem from three primary areas: the construction of the large macrocyclic ring, the precise control over numerous stereocenters, and the practical difficulties associated with a long and complex synthetic sequence.

The core of this compound is a 35-membered macrocycle that uniquely incorporates both a lactam (amide) and a lactone (ester) linkage for its closure. researchgate.netacs.org This large ring size is entropically disfavored to close, increasing the likelihood of competing intermolecular oligomerization over the desired intramolecular cyclization.

A significant intricacy arises from the structural ambiguity within the macrocycle itself. The ester linkage is formed by a β-hydroxyaspartic acid (OHAsp) residue, which contains two distinct carboxylic acid groups. Determining which of these two groups participates in the macrocycle formation versus remaining a free carboxylic acid was a major challenge in its initial structure elucidation and presents a critical regioselectivity problem for any synthetic approach. nih.gov In fact, subsequent studies on related compounds like poecillastrin C led to a revision of this very linkage, highlighting the subtlety and difficulty in assigning the correct connectivity. nih.gov

Furthermore, the macrocycle itself possesses inherent reactivity. This compound can undergo a base-catalyzed intramolecular transesterification, where the ester linkage migrates, to form Chondropsin D, a related natural product with an expanded 37-membered ring. acs.orgnih.gov This inherent instability complicates the choice of reaction conditions for late-stage steps of a synthesis, as conditions required for deprotection or coupling could trigger this undesired rearrangement. While strategies like Ring-Closing Metathesis (RCM) or Horner-Wadsworth-Emmons (HWE) reactions are powerful tools for macrocyclization in other complex natural products, their application to this compound would need to carefully navigate these challenges of regioselectivity and ring stability. tib.eunih.gov

This compound is a stereochemically complex molecule, possessing 26 stereogenic centers. nih.gov A primary obstacle to initiating a total synthesis campaign is that the absolute configurations for all of these centers have not been definitively reported. nih.gov This lack of a complete stereochemical blueprint makes the design of a synthetic route exceptionally challenging, as the target structure is not fully defined.

Even with a defined target, establishing the correct stereochemistry at each center in a linear sequence is a monumental task. The synthesis would require a long series of highly diastereoselective and enantioselective reactions. Based on synthetic efforts toward fragments of related molecules like mirabalin, a member of the chondropsin family, the necessary toolkit would include advanced stereoselective methods such as:

Organocatalytic aldol (B89426) reactions researchgate.net

Marshall stereoselective allenylation researchgate.netmdpi.com

Ruthenium-catalyzed asymmetric hydrogenation researchgate.net

Nozaki-Hiyama-Kishi reactions researchgate.net

Executing a sequence of dozens of such reactions while maintaining stereochemical integrity through to the final product represents a significant and unresolved challenge.

The impetus for synthesizing this compound and its analogues is driven by their potent biological activity and their extremely limited availability from natural sources. nih.govulb.ac.be However, the very complexity that makes it an attractive target also makes it impractical for large-scale production via total synthesis at present.

Control of Multiple Stereocenters

Strategies for Fragment Synthesis and Model Studies

In the absence of a total synthesis, research has focused on developing strategies for the synthesis of key fragments of this compound and its close relatives. These efforts serve as crucial model studies, establishing viable chemical pathways and building the foundation for an eventual total synthesis. The general approach is convergent, wherein complex building blocks are synthesized independently before being coupled together. researchgate.net

The structure of this compound is derived from polyketide biosynthetic pathways, characterized by repeating motifs of hydroxyl and methyl groups along a carbon chain. researchgate.net Synthetic chemists mimic this by preparing highly functionalized, chiral building blocks. Studies on the chondropsin-family macrolide mirabalin have demonstrated effective strategies for creating such fragments. For instance, a convergent and stereoselective synthesis of a complex isomer of the C44–C65 fragment of mirabalin has been reported. researchgate.net Similarly, a stereoselective synthesis of the C1-C13 segment of poecillastrin C has been achieved. researchgate.net

These fragment syntheses rely on a range of powerful and stereoselective reactions to construct the carbon skeleton and install the correct stereochemistry.

Reaction TypePurposeExample Application
Organocatalytic Aldolization Forms C-C bonds while setting adjacent stereocenters.Synthesis of mirabalin fragment. researchgate.net
Marshall Stereoselective Allenylation Creates chiral propargyl alcohols, key precursors for polyketide chains.Synthesis of mirabalin fragment. researchgate.netmdpi.com
Ruthenium-Catalyzed Asymmetric Hydrogenation Sets the stereochemistry of alcohol groups via reduction of ketones.Synthesis of mirabalin fragment. researchgate.net
Nozaki-Hiyama-Kishi Reaction Couples aldehydes with vinyl halides to form complex alcohol fragments.Synthesis of mirabalin fragment. researchgate.net

These validated methods provide a clear strategic blueprint for the potential synthesis of the polyketide fragments required for this compound.

Once key building blocks are prepared, they must be strategically joined. This compound features critical amide and ester linkages that connect its major subunits. Model studies on related compounds have explored methods for forming these bonds in a complex setting.

The amide bond connects the complex polyketide side chain to the macrocycle's OHAsp residue. researchgate.net The formation of such a bond between complex fragments typically relies on robust peptide coupling reagents. In a model synthesis of a poecillastrin C fragment, a traceless Staudinger reaction was employed to construct an amide group, showcasing a specialized approach. researchgate.net

The ester bond is part of the macrocycle itself (a macrolactone). Its formation is the key macrocyclization step. While not yet performed on a full this compound precursor, model studies on the C1-C13 segment of poecillastrin C have investigated the reactivity of the terminal carboxylic acid for esterification. researchgate.net For a full-scale synthesis, powerful macrolactonization reactions such as the Yamaguchi or Shiina methods would likely be employed to facilitate the challenging ring-closing step. Additionally, carbon-carbon bond-forming reactions like the Stille coupling have been used in related macrolide syntheses to link vinyl iodide and vinyl stannane (B1208499) fragments prior to the final macrocyclization. researchgate.netacs.org

Linkage TypeMethodPurpose
Amide Bond Peptide Coupling Reagents / Staudinger ReactionLinking the polyketide side chain to the macrocycle. researchgate.net
Ester Bond (Macrolactonization) Yamaguchi / Shiina Esterification (Hypothetical)Closing the 35-membered macrocyclic ring.
C-C Bond Stille CouplingConnecting major fragments prior to macrocyclization. researchgate.netacs.org

These fragment syntheses and linkage studies represent crucial progress, systematically addressing the challenges posed by this compound's structure one piece at a time.

Stereoselective Synthetic Methodologies (e.g., organocatalytic aldolization, asymmetric hydrogenation, Nozaki-Hiyama-Kishi reaction)

While a complete total synthesis of this compound itself has not been published, synthetic strategies toward closely related and structurally similar complex macrolides, such as mirabalin, have been developed and showcase key stereoselective methodologies directly applicable to a future this compound synthesis. researchgate.netmdpi.com A convergent and flexible stereoselective synthesis of a C44–C65 fragment of mirabalin, a compound belonging to the chondropsin family, highlights the power of modern synthetic methods. researchgate.netmdpi.com

The key reactions employed in this fragment synthesis provide a blueprint for assembling the complex polyketide chains found in chondropsins: researchgate.netresearchgate.net

Organocatalytic Aldolization: This reaction is crucial for creating carbon-carbon bonds while controlling the stereochemistry at the newly formed chiral centers. In the synthesis of the mirabalin fragment, organocatalytic aldolization was a key step. researchgate.netresearchgate.net

Asymmetric Hydrogenation: To establish specific stereocenters, ruthenium-catalyzed asymmetric hydrogenation was used. This method is a powerful tool for the enantioselective reduction of ketones and other unsaturated functional groups, a common requirement in polyketide synthesis. researchgate.netwikipedia.org Specifically, dynamic kinetic resolution (DKR) via Ru-diphosphine catalyzed asymmetric hydrogenation can be used to generate syn-α-amido-β-hydroxy esters with high diastereoselectivity and enantioselectivity. researchgate.net

Nozaki-Hiyama-Kishi (NHK) Reaction: This chromium and nickel-mediated coupling reaction is exceptionally useful for forming carbon-carbon bonds, particularly for creating large rings (macrocyclization) or coupling complex fragments. researchgate.netnih.govwikipedia.org It is highly chemoselective, tolerating a wide variety of functional groups, which is essential when dealing with highly functionalized molecules like this compound. wikipedia.org In the synthesis of the mirabalin fragment, the NHK reaction was a key coupling step. researchgate.netresearchgate.net

ReactionReagents/Catalyst ExamplePurpose in Polyketide SynthesisReference
Organocatalytic Aldolization Proline-based catalystsStereoselective C-C bond formation to build the polyketide backbone. researchgate.net
Asymmetric Hydrogenation Ruthenium-diphosphine complexes (e.g., Ru-BINAP)Enantioselective reduction of keto groups to hydroxyl groups, setting key stereocenters. researchgate.net
Nozaki-Hiyama-Kishi (NHK) Reaction CrCl₂/NiCl₂Coupling of vinyl or aryl halides with aldehydes to connect complex fragments. researchgate.netharvard.edu

Development of this compound Analogues and Simplified Derivatives

The development of analogues is critical for understanding which parts of the this compound molecule are essential for its biological activity. This is achieved through both semisynthesis from the natural product and targeted chemical modifications.

Semisynthesis utilizes the natural product as a starting material for chemical modifications. This approach is often more efficient than a full total synthesis for generating a series of related compounds. An example of this is the conversion of this compound, which has a 35-membered ring, into Chondropsin D, a 37-membered macrolide lactam. nih.gov This transformation occurs through a base-catalyzed intramolecular transesterification reaction. researchgate.netnih.gov Additionally, the methylation of this compound to produce dimethylthis compound has been reported. researchgate.net These conversions confirm the structural relationships between the natural analogues and provide material for further biological testing. nih.gov

PrecursorReaction TypeProductSignificanceReference
This compoundBase-catalyzed intramolecular transesterificationChondropsin DConfirms structural relationship; creates a new analogue with a larger macrocycle. nih.gov
This compoundMethylationDimethylthis compoundProvides a derivative for SAR studies by modifying hydroxyl groups. researchgate.net

Structure-Activity Relationship (SAR) studies aim to identify the specific structural features (pharmacophore) of a molecule responsible for its biological effects. While extensive SAR studies on synthetic analogues of this compound are limited due to the scarcity of the compound, valuable initial insights can be drawn from its naturally occurring analogues. tib.eu

Semisynthetic Approaches from Natural Precursors

Chemoenzymatic Synthesis Approaches for Complex Polyketides

The synthesis of complex polyketides like this compound can benefit from chemoenzymatic strategies, which combine the flexibility of chemical synthesis with the high selectivity of enzymatic reactions. beilstein-journals.orgnih.gov Polyketide synthases (PKS) are large enzyme complexes that build polyketides in nature. chemistryviews.org A key component of these systems is the thioesterase (TE) domain, which often catalyzes the final macrocyclization step to release the finished natural product. beilstein-journals.orgnih.gov

In a chemoenzymatic approach, chemists can synthesize a linear precursor molecule that mimics the natural substrate of a TE domain. chemistryviews.org This synthetic precursor, often activated as an N-acetyl cysteamine (B1669678) (NAC) thioester, can then be subjected to the isolated TE domain, which catalyzes the challenging macrolactonization step with high efficiency and selectivity. nih.gov This strategy has been successfully applied to the synthesis of other complex polyketides, such as 10-deoxymethynolide (B1237683) and macrosphelide E. nih.govmdpi.com This approach avoids many of the difficulties of purely chemical macrocyclization methods and allows for the creation of novel analogues by feeding modified synthetic precursors to the enzyme. beilstein-journals.org

Computational Approaches in Synthetic Planning and Retrosynthesis

The immense structural complexity of molecules like this compound makes the planning of their synthesis a significant intellectual challenge. Modern computational tools are increasingly being used to aid in this process. synthiaonline.com Retrosynthesis software, such as SYNTHIA®, can autonomously design plausible multi-step synthetic routes to complex natural products. synthiaonline.comnih.gov

These programs combine a vast, expert-coded database of chemical reactions with artificial intelligence algorithms. synthiaonline.com They can "strategize" over multiple steps, identifying key bond disconnections and strategic intermediates to simplify the target molecule back to available starting materials. nih.gov This allows chemists to explore a wide range of synthetic possibilities, including novel and non-intuitive routes, before committing to laboratory work. synthiaonline.com

Furthermore, computational bioinformatics plays a crucial role in understanding the natural synthesis of polyketides. By analyzing the DNA of the producing organism (or its symbiotic microbes), scientists can identify the biosynthetic gene cluster (BGC) responsible for making the compound. nih.govbiorxiv.orgbiorxiv.org Computational tools can then predict the sequence of enzymatic domains in the PKS and forecast the structure of the resulting natural product. nih.govbiorxiv.org This information not only illuminates the natural biosynthetic pathway but can also guide chemoenzymatic and biomimetic synthetic efforts. nih.gov

Future Directions and Translational Potential of Chondropsin a Research

Addressing Supply Limitations of Chondropsin A for Research and Development

A sustainable and scalable supply of this compound is paramount for advancing preclinical and potential clinical studies. The natural scarcity of this marine-derived macrolide necessitates the exploration of diverse and innovative production strategies.

Optimization of Natural Product Isolation Techniques

Chondropsins are macrolide lactams produced by certain species of marine sponges, including those from the genera Chondropsis, Ircinia, and Poecillastra. labonline.com.auresearchgate.netnih.gov Initial isolation efforts from these sponges have yielded several members of the chondropsin family, but the process is often hampered by low yields. researchgate.netmdpi.com For instance, the isolation of poecillastrins B and C, analogues of this compound, from the marine sponge Poecillastra sp. resulted in only 400-600 micrograms of the metabolites. researchgate.net

Future efforts should focus on optimizing extraction and purification protocols to maximize the yield of this compound from its natural sources. This includes the development of more efficient and selective extraction methods and the refinement of chromatographic techniques. While wild harvesting or aquaculture of the source sponges may provide an initial supply, these methods are unlikely to be sustainable for large-scale production. labonline.com.aumdpi.com

Advancements in Biotechnological Production (e.g., engineered microbial hosts)

A more sustainable and long-term solution to the supply problem lies in biotechnology. It is widely believed that the true producers of many sponge-derived secondary metabolites, including chondropsins, are symbiotic microorganisms. kcl.ac.ukresearchgate.net This opens the door to cultivation-dependent and -independent approaches for producing this compound.

Metagenomic approaches can be employed to identify and clone the biosynthetic gene clusters responsible for chondropsin production from the sponge holobiont. kcl.ac.uk These gene clusters can then be expressed in a heterologous host, such as a fast-growing bacterium, to enable scalable and controlled fermentation-based production. kcl.ac.uk While challenges remain in identifying the correct producing symbiont and achieving functional expression of large polyketide synthase (PKS) gene clusters, this strategy holds significant promise for a sustainable supply of this compound and its analogues. researchgate.net

Development of Scalable and Sustainable Synthetic Routes

To date, a total synthesis of this compound has not been reported. csic.es The development of a scalable and efficient total synthesis would provide an invaluable and reliable source of the compound, independent of its natural availability. The complex structure of chondropsins, which are large polyketide-derived macrolide lactams with 33-37 membered rings, presents a significant synthetic challenge. nih.gov

However, progress in the synthesis of related complex macrolides, such as the archazolids, demonstrates that such undertakings are feasible. tib.eu Synthetic efforts would not only secure a sustainable supply but also provide access to designed analogues with potentially improved properties. mdpi.com A convergent and stereoselective synthetic strategy would be highly desirable to enable the efficient construction of the complex macrocyclic core. mdpi.com

Rational Design and Synthesis of this compound Analogues with Enhanced Biological Properties

Beyond securing a sustainable supply, a key area of future research will be the rational design and synthesis of this compound analogues with improved potency, selectivity, and drug-like properties.

Optimization of Potency and Selectivity Towards V-ATPase Isoforms

Chondropsins have shown preferential inhibition of fungal V-ATPases over mammalian isoforms. nih.govresearchgate.net For example, half-maximal inhibition (IC50) of the Neurospora crassa V-ATPase occurred at concentrations between 0.04-0.7 µM, whereas the bovine chromaffin granule V-ATPase was inhibited at 0.4 to >10 µM. nih.gov This inherent selectivity is a valuable starting point for designing analogues with tailored inhibitory profiles.

Structure-activity relationship (SAR) studies, guided by computational modeling and the synthesis of a library of analogues, will be crucial. The goal is to identify the key structural motifs responsible for V-ATPase inhibition and selectivity. By modifying specific functional groups and the macrocyclic scaffold, it may be possible to enhance potency against target V-ATPase isoforms, such as those implicated in cancer or osteoporosis, while minimizing off-target effects. nih.govscholaris.ca The observation that mutations affecting bafilomycin binding in the N. crassa V-ATPase also impact chondropsin affinity suggests a similar binding site and provides a tangible target for rational design. nih.gov

Exploration of Novel Chemical Scaffolds Based on this compound's Mechanism

The unique mode of action of this compound as a V-ATPase inhibitor provides a foundation for the discovery of entirely new chemical scaffolds. researchgate.net By understanding the pharmacophore—the essential three-dimensional arrangement of functional groups responsible for its biological activity—novel, smaller, and more synthetically accessible molecules can be designed.

This approach moves beyond simple analogue synthesis to the de novo design of molecules that mimic the key interactions of this compound with its target. This could lead to the development of new classes of V-ATPase inhibitors with distinct intellectual property and potentially more favorable pharmacological profiles. The discovery of other natural product V-ATPase inhibitors with different scaffolds, such as the salicylihalamides, supports the feasibility of this strategy. researchgate.net

Deeper Mechanistic Elucidation of this compound's Action

A fundamental aspect of advancing this compound research lies in thoroughly understanding its mechanism of action at a molecular level. This involves not only its primary interaction with V-ATPase but also its broader effects on cellular signaling.

High-Resolution Structural Biology of V-ATPase:this compound Complexes

To date, a high-resolution crystal structure of the entire V-ATPase complex bound to this compound remains elusive. biologists.com Obtaining such a structure is a critical next step. Cryo-electron microscopy (cryo-EM) has proven to be a powerful technique for determining the structures of large, complex molecular machines like V-ATPase. creative-biostructure.com Recent cryo-EM studies have provided high-resolution structures of V-ATPase in its native synaptic vesicle environment, revealing details of its subunits and interactions with the lipid bilayer. biorxiv.org

Future research should prioritize obtaining high-resolution cryo-EM or X-ray crystallography data of the V-ATPase holoenzyme in complex with this compound. This would provide precise details of the binding pocket and the specific amino acid residues involved in the interaction. Such structural insights are invaluable for understanding the basis of this compound's inhibitory activity and its selectivity. biologists.com Furthermore, comparing the structures of fungal and mammalian V-ATPases bound to this compound could elucidate the structural determinants of its differential activity, as it has been shown to inhibit the Neurospora crassa V-ATPase more effectively than the chromaffin granule V-ATPase. researchgate.net

Identification of Additional Molecular Targets and Signaling Pathways

While V-ATPase is the primary and most well-established target of this compound, it is plausible that this complex macrolide interacts with other cellular components, either directly or indirectly. researchgate.net The disruption of V-ATPase function can have cascading effects on various signaling pathways. For instance, V-ATPase activity is linked to the regulation of intracellular pH, which in turn can influence pathways like Wnt/β-catenin and Notch signaling. kcl.ac.uk

Future investigations should employ a combination of proteomic and genomic approaches to identify additional molecular targets and signaling pathways affected by this compound. Techniques such as affinity chromatography using a biotinylated this compound derivative could help pull down interacting proteins. Moreover, global phosphoproteomic and transcriptomic analyses of cells treated with this compound could reveal alterations in signaling cascades downstream of V-ATPase inhibition. csic.es Understanding these broader effects is crucial for a comprehensive view of this compound's cellular impact and for anticipating potential off-target effects in a therapeutic context. It is also important to investigate how this compound's modulation of V-ATPase affects processes like endocytosis and the trafficking of signaling molecules, which could be central to its observed biological activities. kcl.ac.uk

Exploration of this compound's Potential in Novel Therapeutic Applications

The potent biological activity of this compound suggests its potential utility in a range of diseases beyond cancer, where V-ATPase inhibitors have been most extensively studied. researchgate.net

Advancing Preclinical Studies in Non-Oncological Disease Models (e.g., metabolic bone diseases)

Metabolic bone diseases, such as osteoporosis, are characterized by an imbalance in bone remodeling, a process in which V-ATPase plays a critical role in osteoclasts, the cells responsible for bone resorption. kcl.ac.ukbiomolther.org The V-ATPase is essential for the acidification of the resorption lacuna, which is necessary for the dissolution of bone mineral. kcl.ac.uk A derivative of this compound, 7³-deoxythis compound, has already shown antiresorptive activity in in-vitro models. kcl.ac.uk

Future research should focus on conducting comprehensive preclinical studies of this compound and its analogs in animal models of metabolic bone diseases. folkhalsan.finih.gov These studies should aim to evaluate the efficacy of these compounds in preventing bone loss and improving bone density. Key parameters to investigate would include bone mineral density, bone turnover markers, and bone microarchitecture. Such studies will be instrumental in establishing the proof-of-concept for this compound as a potential therapeutic agent for conditions like osteoporosis.

Repurposing Strategies for this compound and its Derivatives

Drug repurposing, the identification of new uses for existing drugs, offers a time- and cost-effective strategy for drug development. technologynetworks.comnih.gov this compound and its derivatives, given their potent biological activity, are prime candidates for such strategies. researchgate.netmdpi.com The National Institutes of Health (NIH) has licensed chondropsin-class compounds for their potential as antitumor V-ATPase inhibitors, indicating recognized therapeutic potential. drugpatentwatch.com

Systematic screening of this compound and a library of its synthetic derivatives against a wide panel of disease models could uncover novel therapeutic applications. mdpi.com This could include screening against various cancer cell lines, as well as models for inflammatory diseases, neurodegenerative disorders, and infectious diseases where V-ATPase function is implicated. Furthermore, computational approaches, such as molecular docking and virtual screening, can be employed to predict potential new targets and guide the repurposing efforts. The development of synthetic routes to produce this compound derivatives will be crucial for these exploratory studies. mdpi.com

Application of Chemical Biology Tools and Phenotypic Screening Approaches

Chemical biology provides a powerful toolkit for dissecting complex biological processes and identifying new drug targets. mdpi.comnih.gov Phenotypic screening, a cornerstone of chemical biology, focuses on identifying compounds that produce a desired change in a cell or organism's phenotype, without a preconceived notion of the molecular target. technologynetworks.comfrontiersin.org

Future research on this compound should leverage these approaches to further elucidate its mechanism of action and uncover new biological functions. nih.gov For instance, high-content imaging-based phenotypic screening can be used to assess the effects of this compound on a multitude of cellular parameters simultaneously, providing a rich dataset for identifying its cellular fingerprint. technologynetworks.com This can help in understanding its mode of action and in identifying potential resistance mechanisms. mdpi.com

Furthermore, the development of chemical probes based on the this compound scaffold, such as fluorescently labeled or photo-affinity-labeled derivatives, would be invaluable. nih.gov These probes can be used to visualize the subcellular localization of this compound and to identify its binding partners in a cellular context. Integrating these chemical biology tools with genetic approaches, such as CRISPR-Cas9-based screens, can provide a powerful platform for a comprehensive understanding of this compound's biological activity and for the identification of new therapeutic opportunities. nih.gov

Role of this compound as a Biochemical Probe for V-ATPase Research

This compound, a complex macrolide originally isolated from marine sponges, has become a significant biochemical tool for investigating the structure, function, and cellular roles of the vacuolar-type H+-ATPase (V-ATPase). csic.es V-ATPases are essential, multi-subunit enzymes that pump protons across membranes, a critical process for acidifying intracellular compartments like lysosomes and endosomes. csic.esnih.gov The specific inhibitory action of this compound on V-ATPase allows researchers to dissect the enzyme's complex mechanisms and its importance in various physiological and pathological processes. csic.esresearchgate.net

Initially identified through its potent antitumor activity, this compound's inhibitory profile in the National Cancer Institute's 60-cell screen was found to be nearly identical to that of well-known V-ATPase inhibitors like bafilomycin. nih.gov This discovery pivoted research towards its utility as a specific V-ATPase inhibitor. Unlike some inhibitors that show broad activity, the chondropsin class of compounds exhibits a degree of selectivity, preferentially inhibiting fungal V-ATPases over their mammalian counterparts. nih.govresearchgate.net This selectivity provides a valuable tool for comparative studies between different eukaryotic systems. nih.gov

One of the key applications of this compound in V-ATPase research is in elucidating the enzyme's mechanism of inhibition. Research on Neurospora crassa has shown that mutations affecting the binding of bafilomycin, another potent V-ATPase inhibitor, also had a discernible impact on the affinity of chondropsins for the V-ATPase. nih.gov This suggests a potentially similar mechanism of inhibition, likely involving the V_o_ subunit of the V-ATPase complex. nih.govbiologists.com By studying how this compound and its derivatives interact with the enzyme, scientists can map the binding sites and understand the conformational changes that lead to inhibition.

The unique properties of this compound also make it a valuable probe for identifying the roles of V-ATPase in specific cellular processes. For instance, its use in studying osteoclasts, cells responsible for bone resorption, has been insightful. V-ATPase is crucial for the acidification of the resorption lacuna, and inhibitors like this compound can block this process. Studies using 73-deoxythis compound, a derivative, have shown that it inhibits osteoclast resorption at concentrations lower than those affecting bone-forming osteoblasts, highlighting its potential for dissecting the specific functions of V-ATPase in different cell types. kcl.ac.uk

Furthermore, the development of chemically modified or labeled versions of V-ATPase inhibitors is a common strategy to create more powerful biochemical probes. While specific examples for this compound are less documented in comparison to inhibitors like bafilomycin, the principle remains a key future direction. For example, fluorescently labeled inhibitors are used to visualize the localization and trafficking of V-ATPase within living cells, and biotinylated derivatives can be used in pull-down assays to isolate the V-ATPase complex and identify interacting proteins. kcl.ac.uknih.gov The structure of this compound offers a scaffold for such modifications, which could yield powerful tools for cell biology and proteomics studies focused on V-ATPase.

Table 1: Comparative V-ATPase Inhibition by Chondropsin Class Compounds

Compound Class Target Preference Typical IC₅₀ (Fungal V-ATPase) Typical IC₅₀ (Mammalian V-ATPase)
Chondropsins Fungal > Mammalian 0.04–0.7 µM nih.gov 0.4 to >10 µM nih.gov
Bafilomycins Broad (Fungal & Mammalian) <10 nM nih.gov <10 nM nih.gov
Salicylihalamides Mammalian > Fungal Not Inhibitory nih.gov <10 nM nih.gov

This table provides a comparative overview of the inhibitory characteristics of different classes of V-ATPase inhibitors, highlighting the relative selectivity of the chondropsin class. Data is compiled from in vitro studies on V-ATPase activity. nih.gov

Table 2: Investigated Research Applications of this compound as a Biochemical Probe

Research Area Application of this compound Key Finding Reference
Mechanism of Inhibition Used on V-ATPase mutants Mutations affecting bafilomycin binding also alter chondropsin affinity, suggesting a similar binding site or mechanism. nih.gov
Selective Inhibition Compared activity against fungal and mammalian V-ATPases Chondropsins are more potent against fungal V-ATPase, making them useful for studying species-specific differences. nih.govresearchgate.net
Cellular Function in Osteoclasts A derivative (73-deoxythis compound) was used to treat osteoclasts Inhibited bone resorption by disrupting acidification, demonstrating the critical role of V-ATPase in this process. kcl.ac.uk
Potential Antifungal Development Highlighted as a lead compound class Its preference for fungal V-ATPase suggests it could be a scaffold for developing new antifungal agents. nih.gov

This table summarizes specific examples of how this compound has been utilized as a tool in V-ATPase research, detailing the context and the principal outcomes of the investigations.

Q & A

Q. What methodological approaches are used to isolate and characterize Chondropsin A from marine sources?

this compound is typically isolated using bioassay-guided fractionation, combining techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purification and structural elucidation. Nuclear magnetic resonance (NMR) spectroscopy is critical for determining its macrolactone structure and stereochemistry. For example, Bowman et al. (2003) employed these methods to identify this compound as a selective V-ATPase inhibitor .

Q. How is the cytotoxicity of this compound assessed in preliminary in vitro studies?

Researchers use cell viability assays (e.g., MTT or ATP-based luminescence) across cancer cell lines, with dose-response curves to calculate IC50 values. Comparative analysis against non-cancerous cells helps evaluate selectivity. For instance, studies have shown this compound exhibits potent activity against melanoma and breast cancer lines (IC50 < 1 µM) but lower toxicity in normal fibroblasts .

Advanced Research Questions

Q. What experimental strategies are employed to resolve contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise due to pharmacokinetic factors (e.g., bioavailability, metabolic stability). To address this, researchers integrate pharmacokinetic/pharmacodynamic (PK/PD) modeling, metabolite profiling via LC-MS, and tissue distribution studies in murine models. Parallel in vitro assays under hypoxia or serum-containing conditions can mimic in vivo microenvironments .

Q. How do researchers validate the specificity of this compound for V-ATPases over other ATPase isoforms?

Competitive inhibition assays with purified ATPase isoforms (e.g., F-type, P-type) are conducted, measuring enzyme activity via phosphate release or pH-sensitive probes. Bowman et al. (2003) demonstrated this compound’s 100-fold selectivity for V-ATPases (Ki = 12 nM) compared to F-ATPases, using recombinant enzyme systems .

Q. What structural modifications of this compound enhance its therapeutic index, and how are these evaluated?

Structure-activity relationship (SAR) studies involve synthesizing analogues with modifications to the macrolactone core or side chains. Cytotoxicity, V-ATPase inhibition, and metabolic stability are compared. For example, esterification of the C-9 hydroxyl group improved plasma stability but reduced potency, highlighting trade-offs in analogue design .

Data Analysis and Interpretation

Q. How should researchers address variability in IC50 values across different cell lines?

Variability may stem from differences in V-ATPase expression or membrane permeability. Normalizing data to baseline ATPase activity (via Western blot) and using isogenic cell lines (e.g., wild-type vs. V-ATPase-knockdown) can isolate compound-specific effects. Statistical tools like ANOVA with post-hoc tests identify significant outliers .

Q. What criteria are used to prioritize this compound analogues for preclinical development?

A multi-parameter optimization (MPO) approach evaluates potency (IC50 < 100 nM), selectivity (>50-fold vs. non-target ATPases), solubility (LogP < 3), and in vivo half-life (>4 hours in rodent models). High-throughput screening (HTS) and toxicity profiling in zebrafish models further narrow candidates .

Experimental Design and Optimization

Q. Which in vivo models are most suitable for evaluating this compound’s antitumor efficacy?

Subcutaneous xenograft models (e.g., MDA-MB-231 breast cancer) with bioluminescent imaging allow real-time tumor monitoring. Orthotopic or patient-derived xenograft (PDX) models better recapitulate tumor microenvironments. Dosing regimens are optimized using PK/PD simulations to maintain plasma levels above the IC90 threshold .

Q. How can researchers minimize off-target effects in this compound mechanistic studies?

Use CRISPR-Cas9 knockout models of V-ATPase subunits (e.g., ATP6V1A) to confirm on-target activity. Proteomic profiling (e.g., affinity pull-down coupled with MS) identifies binding partners. Controls include co-treatment with bafilomycin A1 (a known V-ATPase inhibitor) to validate specificity .

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